Fructose-asparagine

Vue d'ensemble

Description

Fructose-asparagine (F-Asn) is a glycosylamine compound that is most notably used by Salmonella during Salmonella-mediated inflammation of the intestine . In addition to Salmonella, several other species of bacteria may utilize fructose-asparagine as a nutrient .

Synthesis Analysis

Fructose-asparagine is formed when cooking food by way of the Maillard reaction . It can be prepared by refluxing D-glucose with sodium bisulfite in methanol, and then adding L-asparagine, and then acetic acid or malonic acid . An ion exchange resin then can separate the product from other contaminants .Molecular Structure Analysis

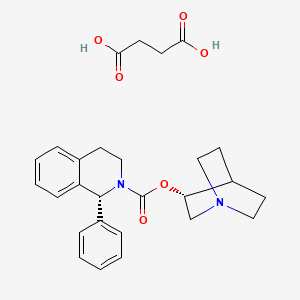

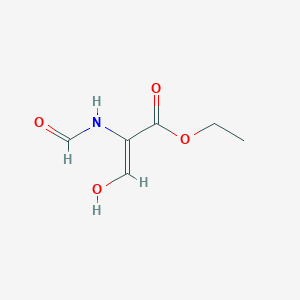

The chemical formula of Fructose-asparagine is C10H18N2O8 . The molecular structure of Fructose-asparagine includes an alpha carboxyl group, alpha-amino group, and a carboxamide .Chemical Reactions Analysis

Asparagine (Asn) was prone to degrade from Asn-Glc-ARP in alkaline pH values within a lower temperature range, while in an acidic environment with high temperatures, deamidation of Asn-Glc-ARP to Asp-Glc-ARP (Amadori rearrangement products of aspartic acid with glucose) was displayed as the dominant pathway .Physical And Chemical Properties Analysis

Fructose-asparagine is a aminodeoxysugar. It takes the form of a pale yellow solid . It decomposes above 120 °C . The chemical formula of asparagine is C4H8N2O3 . This compound has a molar mass of 132.119 grams per mole . Under standard conditions, asparagine has a white, crystalline appearance .Applications De Recherche Scientifique

1. Nutrient for Salmonella in the Inflamed Intestine Fructose-asparagine is a primary nutrient during the growth of Salmonella in the inflamed intestine . A mutant of Salmonella that cannot obtain F-Asn is severely attenuated, suggesting that F-Asn is the primary nutrient utilized by Salmonella during inflammation .

Target for Novel Therapies

The F-Asn utilization system represents a specific and potent therapeutic target for Salmonella . The novelty of this nutrient and the apparent lack of utilization systems in mammals and most other bacteria suggest that the F-Asn utilization system could be a valuable target for novel therapies .

Role in Acrylamide Development

F-Asn plays a role in the development of acrylamide during the Maillard reaction . Acrylamide formation could be significantly mitigated in the fructose–asparagine–chitosan model system as compared to the fructose–asparagine model system .

4. Potential Application in Food and Beverage Industry The formation of ultraviolet-absorbing intermediates and browning intensity of Maillard reaction products (MRPs) containing acrylamide prepared by fructose–asparagine was more than those of MRPs prepared by glucose–asparagine solution system . This suggests a potential application of F-Asn in the food and beverage industry .

Role in Maillard Reaction

F-Asn is an Amadori product that can be utilized as a carbon and nitrogen source by Salmonella enterica . Amadori products are formed via the Maillard reaction .

Impact on Viscosity

After heating for 10 min, the viscosity of chitosan-containing solutions reduced significantly . The investigational data confirmed that chitosan may have decomposed into lower molecular structures, as demonstrated by the reduced viscosity of the solution at pH < 6 and a decrease in the acrylamide content during 30 min of heating in a fructose–asparagine system .

Safety And Hazards

Orientations Futures

The severe fitness defect of a Salmonella fra mutant suggests that F-Asn is the primary nutrient utilized by Salmonella in the inflamed intestine and that this system provides a valuable target for novel therapies . The novelty of this nutrient and the apparent lack of utilization systems in mammals and most other bacteria suggest that the F-Asn utilization system represents a specific and potent therapeutic target for Salmonella .

Propriétés

IUPAC Name |

(2R)-4-amino-4-oxo-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O8/c11-6(14)1-4(9(17)18)12-3-10(19)8(16)7(15)5(13)2-20-10/h4-5,7-8,12-13,15-16,19H,1-3H2,(H2,11,14)(H,17,18)/t4-,5-,7-,8+,10?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOBQWGHMIKNEHI-CWOUCCJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)(CNC(CC(=O)N)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H](C(O1)(CN[C@H](CC(=O)N)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O8 | |

| Record name | Fructose-asparagine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Fructose-asparagine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747834 | |

| Record name | (2R)-4-Amino-4-oxo-2-({[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl}amino)butanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fructose-asparagine | |

CAS RN |

34393-27-6 | |

| Record name | (2R)-4-Amino-4-oxo-2-({[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl}amino)butanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-Methylbut-2-enoxy)-5-oxo-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enoic acid](/img/structure/B1147406.png)